N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclopropanecarboxamide
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Description
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C16H16ClN3O2 and its molecular weight is 317.77. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Hydrogen Bonding in Anticonvulsant Enaminones : This study explores the crystal structures and hydrogen bonding of anticonvulsant enaminones, providing insights into the conformations and intermolecular interactions critical for their activity (Kubicki, Bassyouni, & Codding, 2000).
- Novel Arylazothiazole Disperse Dyes : Research on the synthesis of heterocyclic aryl monoazo organic compounds, including those containing selenium, for dyeing polyester fibers and evaluating their antimicrobial activity, highlights the versatility of related chemical structures in various applications (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).
Potential Biological Activities
- Antimicrobial Agents : Studies on compounds with similar structures demonstrate potential antimicrobial activities, indicating the research interest in developing new therapeutic agents based on these chemical scaffolds (Desai, Dodiya, & Shihora, 2011).
- Antitumor Activities : The synthesis and evaluation of certain derivatives have shown promising antitumor activities against specific cell lines, suggesting potential applications in cancer therapy (Stevens, Hickman, Stone, Gibson, Baig, Lunt, & Newton, 1984).
Innovative Synthesis Techniques
- Regioselective Synthesis : Research demonstrates efficient and highly regioselective synthesis techniques under specific conditions, contributing to the advancement of chemical synthesis methodologies (Machado, Lima, Rotta, Bonacorso, Zanatta, & Martins, 2011).
Properties
IUPAC Name |
N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c17-13-5-3-11(4-6-13)14-7-8-15(21)20(19-14)10-9-18-16(22)12-1-2-12/h3-8,12H,1-2,9-10H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMREDBUEBTYNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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